molecular formula C12H16N2O4 B1281111 1,5-Diisopropyl-2,4-dinitrobenzene CAS No. 77256-78-1

1,5-Diisopropyl-2,4-dinitrobenzene

Cat. No. B1281111
CAS RN: 77256-78-1
M. Wt: 252.27 g/mol
InChI Key: SYRVNCAMWDHLKB-UHFFFAOYSA-N
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Description

1,5-Diisopropyl-2,4-dinitrobenzene is a derivative of dinitrobenzene, a compound characterized by the presence of two nitro groups attached to a benzene ring. While the provided papers do not directly discuss 1,5-diisopropyl-2,4-dinitrobenzene, they offer insights into the reactivity and structural characteristics of related dinitrobenzene compounds, which can be extrapolated to understand the properties of 1,5-diisopropyl-2,4-dinitrobenzene.

Synthesis Analysis

The synthesis of dinitrobenzene derivatives often involves nitration reactions and subsequent modifications. For instance, the carbonylation of 2,4-dinitrotoluene under specific conditions of carbon monoxide pressure, pyridine concentration, and temperature can lead to the formation of diisocyanate derivatives . Although the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene is not explicitly described, similar conditions and reagents could potentially be used to introduce isopropyl groups into the dinitrobenzene framework.

Molecular Structure Analysis

The molecular structure of dinitrobenzene derivatives can be complex, as seen in the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, where the nitro group is almost perpendicular to the aromatic ring, and the crystal structure is disordered . This suggests that the introduction of isopropyl groups can significantly affect the geometry and conformation of the benzene ring in 1,5-diisopropyl-2,4-dinitrobenzene.

Chemical Reactions Analysis

Dinitrobenzene derivatives can undergo various chemical reactions. For example, 1,5-difluoro-2,4-dinitrobenzene can react with proteins to form cross-linked derivatives, as seen in the reaction with ribonuclease A and the tryptophan synthetase α subunit . These reactions demonstrate the reactivity of the nitro groups and the potential for 1,5-diisopropyl-2,4-dinitrobenzene to participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzene derivatives are influenced by their substituents. The presence of isopropyl groups in 1,5-diisopropyl-2,4-dinitrobenzene would likely affect its melting point, solubility, and stability. The disorder in the crystal structure of related compounds indicates potential variability in the physical properties of such derivatives . Additionally, the reactivity of the nitro groups in various chemical reactions, such as amination and supramolecular assembly, provides insight into the chemical behavior of 1,5-diisopropyl-2,4-dinitrobenzene .

Scientific Research Applications

Synthesis of Heteracalix[4]arenes

1,5-Diisopropyl-2,4-dinitrobenzene is utilized in the synthesis of heteracalix[4]arenes, particularly in the creation of oxygen- and sulfur-bridged calix[4]arenes. This process involves nucleophilic aromatic substitution and has been instrumental in understanding the conformational properties of these macrocyclic compounds (Yasukawa, Kobayashi, & Konishi, 2009).

Chemical Modification of Erythrocytes

1,5-Diisopropyl-2,4-dinitrobenzene has been used to modify erythrocyte membranes. This modification leads to changes in the permeability of the cells to ions like Na+ and K+, showcasing its potential in studying membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).

Synthesis of Tetranitroazacalix[4]arenes

This compound is also involved in the synthesis of tetranitroazacalix[4]arenes through nucleophilic aromatic substitution with 1,3-diaminobenzenes. The resulting azacalixarenes exhibit unique conformational properties, contributing to research in supramolecular chemistry (Konishi et al., 2009).

Interaction with Proteins

1,5-Diisopropyl-2,4-dinitrobenzene has been used to study the interaction with proteins, like in the case of the Escherichia coli tryptophan synthetase α subunit. It introduces intramolecular cross-linkages, affecting enzyme activity and offering insights into protein structure and function (Hardman & Hardman, 1971).

Vibrational Spectra Analysis

This compound has been the subject of extensive vibrational spectra analysis, including Fourier transform infrared (FT-IR) and Raman spectroscopy. Such studies are crucial in understanding its molecular structure and properties, contributing to the broader field of spectroscopy and molecular physics (Seshadri & Padmavathy, 2017).

properties

IUPAC Name

1,5-dinitro-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNCAMWDHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507392
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diisopropyl-2,4-dinitrobenzene

CAS RN

77256-78-1
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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